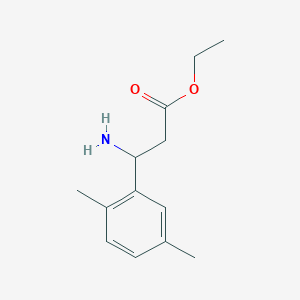
Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate: is an organic compound with the molecular formula C13H19NO2 It is an ester derivative of propanoic acid, featuring an amino group and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate typically involves the esterification of 3-amino-3-(2,5-dimethylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the specific reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in various chemical reactions, facilitating the compound’s biological activity. The dimethylphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate
- Ethyl 3-amino-3-(2,5-dichlorophenyl)propanoate
- Ethyl 3-amino-3-(2,5-dimethoxyphenyl)propanoate
Comparison: Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate is unique due to the presence of the dimethylphenyl group, which imparts specific steric and electronic properties. This makes it distinct from its analogs, such as Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate, which has fluorine atoms that can significantly alter the compound’s reactivity and biological activity. Similarly, the presence of different substituents in other analogs can lead to variations in their chemical and physical properties, making this compound a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
502842-23-1 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-13(15)8-12(14)11-7-9(2)5-6-10(11)3/h5-7,12H,4,8,14H2,1-3H3 |
InChI-Schlüssel |
OJDPWOSNNYSJOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




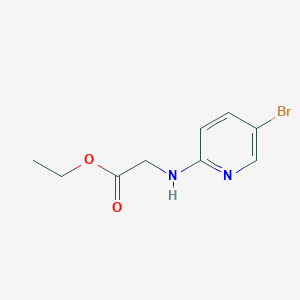
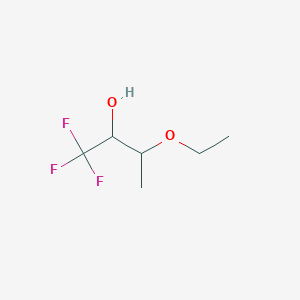
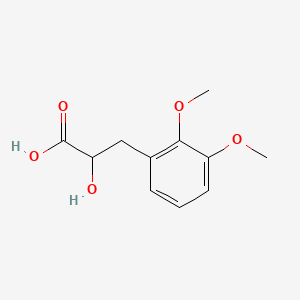
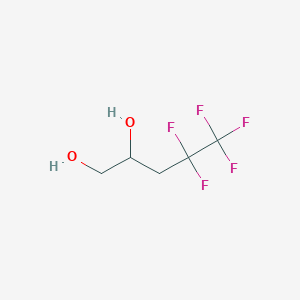
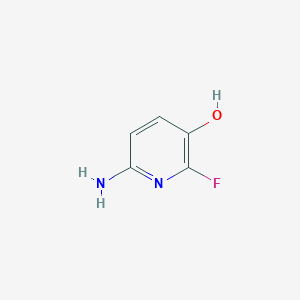
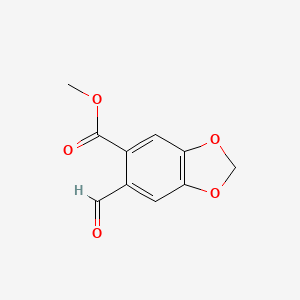
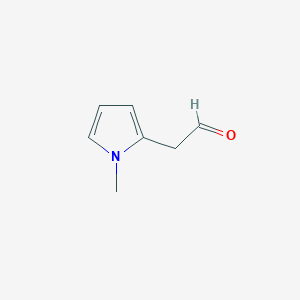

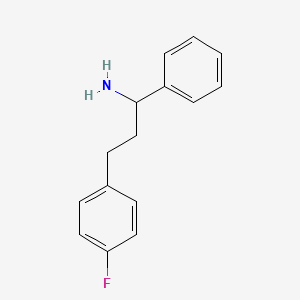
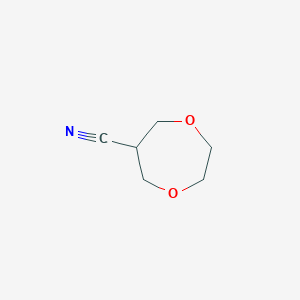
![1-[(2-Bromo-3-chlorophenyl)methyl]piperazine](/img/structure/B15316464.png)

